Molecular Weight Advantage in Fragment-Based Synthesis
Methyl 3-cyano-1H-1,2,4-triazole-5-carboxylate (MW 152.11 g/mol) is 8.4% lighter than its direct ethyl ester analog (MW 166.14 g/mol) . In fragment-based library construction, this 14.03 g/mol reduction is significant because fragment hits in the <160 Da range have higher ligand efficiency metrics; the methyl ester delivers a lower starting molecular weight while retaining both the cyano and ester functional handles, providing a more favorable LE baseline than the ethyl ester for subsequent growth vectors . The reduced carbon count also simplifies NMR characterization—the methyl ester singlet (δ ~3.9 ppm, 3H) provides a cleaner diagnostic signal in crude reaction monitoring compared to the ethyl ester's quartet–triplet pattern (δ ~4.3 ppm, 2H; δ ~1.3 ppm, 3H) [1].
| Evidence Dimension | Molecular weight and atom economy |
|---|---|
| Target Compound Data | MW = 152.11 g/mol (C5H4N4O2) |
| Comparator Or Baseline | Ethyl 3-cyano-1H-1,2,4-triazole-5-carboxylate: MW = 166.14 g/mol (C6H6N4O2) |
| Quantified Difference | ΔMW = −14.03 g/mol (−8.4%); 1 fewer carbon atom per molecule |
| Conditions | Comparison based on molecular formula and calculated physicochemical properties |
Why This Matters
For procurement decisions in fragment-based screening programs, the lower molecular weight of the methyl ester translates to higher ligand efficiency potential and more growth-vector headroom before exceeding lead-like property cutoffs.
- [1] Grygorenko, O. O.; et al. Expanding the Chemical Space of 3(5)-Functionalized 1,2,4-Triazoles. Chemistry of Heterocyclic Compounds 2022, 58(2/3), 116–128. View Source
